3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one is a heterocyclic small molecule featuring a 1,2-oxazole core linked to a bicyclic octahydropyrrolo[3,4-b]pyrrole moiety and a trifluoromethyl-substituted pyridine ring. The 1,2-oxazole group may act as a hydrogen bond acceptor, while the trifluoromethylpyridine enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-12-16(13(2)29-25-12)4-6-19(28)27-8-7-14-10-26(11-17(14)27)18-5-3-15(9-24-18)20(21,22)23/h3,5,9,14,17H,4,6-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBICTRMXKTSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the oxazole and pyrrolidine rings. The structural representation can be depicted as follows:
where represent the respective atom counts in the molecular formula. The specific structural features include:
- Oxazole ring : Contributes to the compound's reactivity and biological properties.
- Pyridine moiety : Known for its role in enhancing lipophilicity and biological activity.
- Trifluoromethyl group : Often enhances metabolic stability and bioactivity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that derivatives of similar structures exhibited significant cytotoxicity against glioma cell lines with IC50 values ranging from 5.00 µM to 29.85 µM . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 | 5.13 | Apoptosis induction |
| SH-SY5Y | 5.00 | Cell cycle arrest |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound leads to significant apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to inhibit progression through the cell cycle phases, particularly affecting the G0/G1 phase .
- Inhibition of Tumor Growth : Studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this structure:
- A study focusing on related oxazole derivatives demonstrated their effectiveness against various cancer cell lines, showcasing IC50 values lower than traditional chemotherapeutics such as 5-Fluorouracil (5-FU) which had IC50 values around 8.34 µM .
Example Case Study: Compound 5f
In a comparative study, compound 5f was identified as having superior cytotoxicity against glioma cells compared to standard treatments. It induced cell cycle arrest and apoptosis effectively without significant toxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Compound A : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one ()
- Key Difference: Replaces the bicyclic octahydropyrrolo[3,4-b]pyrrole with a monocyclic piperazine.
- Implications: Solubility: Piperazine’s basic nitrogen atoms improve aqueous solubility via salt formation, whereas the bicyclic system in the target compound may reduce solubility.
Compound B : N-Substituted Pyrazolines ()
- Key Difference : Pyrazoline core instead of oxazole-pyrrolopyrrole.
- Implications :
Substituent Effects
Trifluoromethylpyridine vs. Methoxyphenyl ()
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxyphenyl-containing analogs (logP ~2.8). This enhances membrane permeability but may require formulation adjustments for solubility .
Bicyclic vs. Monocyclic Linkers
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A (Piperazine Analog) | Compound B (Pyrazoline) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~430 g/mol | ~350 g/mol |
| logP (Estimated) | 3.5 | 2.9 | 2.3 |
| Hydrogen Bond Acceptors | 6 | 7 | 4 |
| Rotatable Bonds | 4 | 6 | 5 |
- Metabolic Stability : The trifluoromethyl group and bicyclic system in the target compound may slow oxidative metabolism compared to piperazine analogs, which are prone to N-dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
